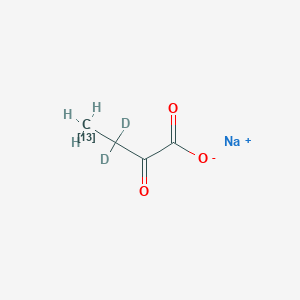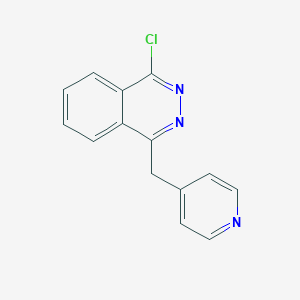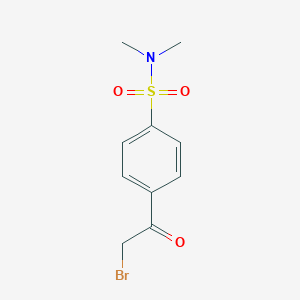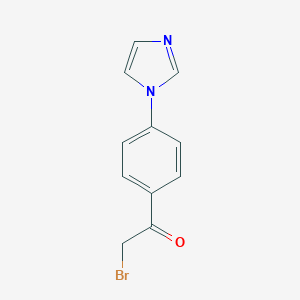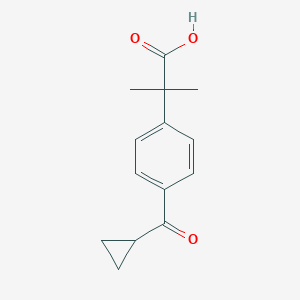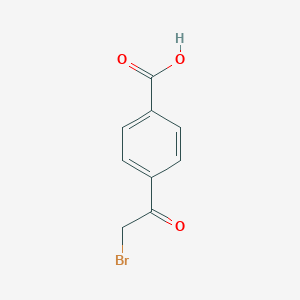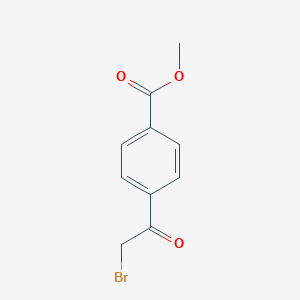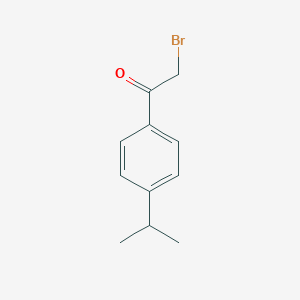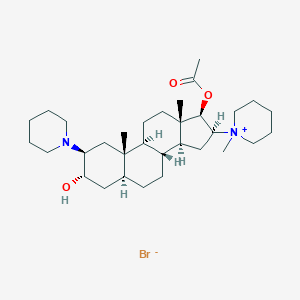
Desacetylvecuronium bromide
説明
Desacetylvecuronium bromide is a derivative of vecuronium bromide, a non-depolarizing neuromuscular blocking agent.
Synthesis Analysis
- Vecuronium bromide, the precursor of this compound, has been synthesized through a process involving esterification, elimination, oxidation, ring opening, reduction, and acetylation, followed by reaction with bromomethane. This method is cost-effective and suitable for commercial scale manufacture (Jiang Hong, 2009).
Molecular Structure Analysis
- The molecular structure of vecuronium bromide has been determined using single-crystal X-ray diffraction analysis. This provides insights into the molecular geometry and conformation which can be related to this compound (H. Kooijman et al., 1992).
Chemical Reactions and Properties
- The pharmacological profile of this compound, the principal metabolite of vecuronium, has been investigated, highlighting its potency as a neuromuscular blocking drug. This study provides insights into its pharmacodynamics and pharmacokinetics (J. Caldwell et al., 1994).
Physical Properties Analysis
- Detailed analysis of the physical properties of this compound is not directly available in the provided literature. However, vecuronium bromide's crystal and molecular structure study might offer some indirect insights into its physical characteristics (H. Kooijman et al., 1992).
Chemical Properties Analysis
- An understanding of the chemical properties of this compound can be partially inferred from studies on vecuronium bromide and its metabolites. The interactions of vecuronium with its metabolites indicate complex chemical behavior, which may extend to this compound (K S Khuenl-Brady et al., 1992).
科学的研究の応用
神経筋遮断薬
Desacetylvecuronium bromideは神経筋遮断薬です . これは、筋弛緩が必要な手術手順で特に役立ちます。 .
薬物動態研究
この化合物は薬物動態研究で使用されてきました . 猫で行われた研究では、3-Desacetylvecuroniumの薬物動態、神経筋効果、生体分布が調査されました .
分析化学
This compoundは、分析方法の開発と検証に使用されてきました . ベクロニウム臭化物の定量分析のために、高速液体クロマトグラフィー(HPLC)法とキャピラリーゾーン電気泳動(CZE)法の両方が開発されました .
麻酔研究
この化合物は麻酔研究で使用されています。 これは、さまざまな神経筋遮断薬の効果とその麻酔プロセスへの影響を理解するのに役立ちます .
創薬
This compoundは、創薬プロセスで使用されています。 神経筋遮断薬としてのその特性は、新規薬剤の開発のための潜在的な候補となっています .
獣医学
作用機序
Target of Action
Desacetylvecuronium bromide, also known as 3-Hydroxyvecuronium Bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, this compound can induce muscle relaxation .
Mode of Action
This compound acts by competing for cholinergic receptors at the motor end-plate . This competition prevents acetylcholine, a neurotransmitter responsible for triggering muscle contraction, from binding to these receptors . As a result, it inhibits depolarization, leading to muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the cholinergic receptors at the motor end-plate, it prevents the transmission of signals from motor neurons to muscles . This blockage inhibits muscle contraction, resulting in muscle relaxation .
Pharmacokinetics
This compound has a smaller plasma clearance and a larger steady-state distribution volume compared to vecuronium . It also has a longer terminal elimination half-life and a longer mean residence time . The renal clearances of Desacetylvecuronium and vecuronium were found to be 0.85 and 0.58 ml.kg-1.min-1, respectively . These properties impact the bioavailability of the drug, influencing its onset and duration of action .
Result of Action
The primary result of this compound’s action is muscle relaxation . By blocking the cholinergic receptors at the motor end-plate, it inhibits muscle contraction . This effect is utilized in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of this compound . Additionally, factors such as the patient’s body temperature can affect the duration of action, with hypothermia potentially prolonging it .
生化学分析
Biochemical Properties
Desacetylvecuronium bromide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interfere in the transmission of neuromuscular end plate and causes diminished central nervous system activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing skeletal muscle relaxation, which is essential for certain surgical procedures
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a nondepolarizing neuromuscular blocking agent . It exerts its effects at the molecular level by interfering with the transmission at the neuromuscular end plate
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, are not fully documented, it is known that the compound is used in anesthesia for its muscle-relaxing effects .
特性
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUCOGXSWOPTGS-FMCCZJBLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73319-13-8 | |
| Record name | Desacetylvecuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73319-13-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYLVECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7H0SD1GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




